The synthesis of BLZ-945 involves several steps that typically include the formation of the benzothiazole moiety, the introduction of the hydroxycyclohexyl group, and subsequent modifications to achieve the final structure. While specific synthetic routes are proprietary or not widely published, the general approach would involve:
Technical details regarding reaction conditions, catalysts, and yields are often proprietary but can be inferred from similar synthetic methodologies in medicinal chemistry.
BLZ-945 undergoes various chemical reactions primarily related to its interactions with biological systems. Key reactions include:
These reactions are critical for understanding how BLZ-945 exerts its pharmacological effects.
BLZ-945 acts by selectively inhibiting CSF-1R signaling pathways. The mechanism involves:
BLZ-945 exhibits several notable physical and chemical properties:
Property | Data |
---|---|
Appearance | Pale yellow solid |
Solubility | Soluble in DMSO (>19.9 mg/mL) |
Storage Conditions | +4°C |
Purity | >95% |
These properties are essential for its handling in laboratory settings and for formulating it for potential therapeutic applications .
BLZ-945 has significant potential in various scientific fields:
BLZ-945 (sotuletinib) is a potent and selective small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a tyrosine kinase receptor encoded by the c-fms gene. With an IC50 of 1 nM against CSF-1R, it exhibits >1,000-fold selectivity over closely related receptor tyrosine kinases like c-Kit (IC50 = 3.2 µM), PDGFRβ (IC50 = 4.8 µM), and Flt3 (IC50 = 9.1 µM) [5] [9]. This high specificity enables precise targeting of CSF-1R-dependent cells, particularly tumor-associated macrophages (TAMs) in oncology and microglia in neurological disorders.
The compound’s brain-penetrant properties are critical for its dual applications. In glioblastoma models, BLZ-945 crosses the blood-brain barrier and accumulates in the tumor microenvironment (TME), where it binds to the inactive (DFG-out) conformation of CSF-1R [7]. This binding inhibits receptor dimerization and subsequent phosphorylation, disrupting downstream pathways (ERK5-Akt, PI3K-STAT1) essential for macrophage and microglial survival [6] [8]. Unlike cytoreductive agents, BLZ-945 induces functional repolarization rather than wholesale depletion of TAMs. In proneural glioblastoma, treated TAMs show reduced expression of M2 markers (e.g., arginase-1) and adopt tumor-suppressive phenotypes, leading to:
Similarly, in neuroinflammatory contexts, BLZ-945 modulates microglial activation states without eliminating the entire population. This is achieved through sustained inhibition of CSF-1R phosphorylation, which alters microglial cytokine secretion profiles and phagocytic activity [7] [8].
Property | Value | |
---|---|---|
Chemical Formula | C20H22N4O3S | |
Molecular Weight | 398.48 g/mol | |
CAS Number | 953769-46-5 | |
CSF-1R IC50 | 1 nM | |
Selectivity Ratio (vs. c-Kit) | >1,000-fold | |
Solubility in DMSO | 83.33 mg/mL | [5] [9] |
The biological rationale for targeting CSF-1R stems from its master regulatory role in mononuclear phagocyte biology. CSF-1R signaling is activated by ligands CSF-1 and IL-34, which drive macrophage differentiation, microglial survival, and immunosuppressive polarization [6] [8]. In pathologies, this pathway is co-opted to support disease progression:
In Oncology:
In Neuroinflammation:
Disease Model | Key Findings | Reference |
---|---|---|
Proneural Glioblastoma (PDG mice) | 64.3% long-term survival; 55.6% tumor-free at endpoint | [1] |
Orthotopic Glioblastoma (D-BLZ) | 9-fold ↑ CD8+ T-cell infiltration; 42.7% drug release in acidic TME | [4] |
Pancreatic Cancer (Panc02) | ↓ EMR1 F4/80 (18 µM IC50); ↓ CD4 mRNA (56 µM IC50) | [9] |
Alzheimer’s Disease | Reduced microglial activation; prevented synaptic loss | [8] |
Multiple Sclerosis | Ameliorated demyelination; ↓ pro-inflammatory cytokines | [7] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: